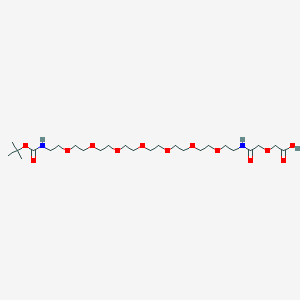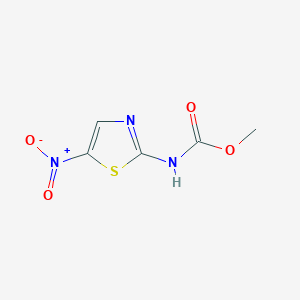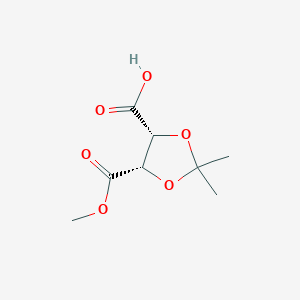
6,7,8-Trifluoro-4-oxo-4H-1-benzopyran-3-carboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7,8-Trifluoro-4-oxo-4H-1-benzopyran-3-carboxylic acid ethyl ester (TFO-BE) is a synthetic compound that is used in various scientific applications. It has been studied extensively in the past few decades due to its wide range of potential applications.
Scientific Research Applications
6,7,8-Trifluoro-4-oxo-4H-1-benzopyran-3-carboxylic acid ethyl ester has been studied extensively in scientific research due to its wide range of potential applications. It has been used as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. It has also been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the metabolism of the neurotransmitter acetylcholine. In addition, it has been used as a tool to study the activity of enzymes involved in the biosynthesis of steroids and other hormones.
Mechanism of Action
6,7,8-Trifluoro-4-oxo-4H-1-benzopyran-3-carboxylic acid ethyl ester acts as an inhibitor of cytochrome P450 enzymes by binding to the heme group of the enzyme, thereby preventing the substrate from binding and thus inhibiting the enzyme’s activity. Similarly, it acts as an inhibitor of acetylcholinesterase by binding to the active site of the enzyme and preventing the substrate from binding. In addition, it has been shown to inhibit enzymes involved in the biosynthesis of steroids and other hormones by binding to the active site of the enzyme and preventing the substrate from binding.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which can lead to a decrease in the metabolism of drugs and other xenobiotics. In addition, it has been shown to inhibit the activity of acetylcholinesterase, which can lead to an increase in the levels of acetylcholine in the body. Finally, it has been shown to inhibit enzymes involved in the biosynthesis of steroids and other hormones, which can lead to a decrease in the levels of these hormones in the body.
Advantages and Limitations for Lab Experiments
6,7,8-Trifluoro-4-oxo-4H-1-benzopyran-3-carboxylic acid ethyl ester has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize and is readily available in the laboratory. In addition, it is relatively stable and can be stored for long periods of time. However, one limitation is that it is not very soluble in water, which can make it difficult to use in certain experiments.
Future Directions
The potential future directions for research on 6,7,8-Trifluoro-4-oxo-4H-1-benzopyran-3-carboxylic acid ethyl ester are numerous. One potential direction is to further investigate its mechanism of action and its effects on enzymes involved in the metabolism of drugs and other xenobiotics. Another potential direction is to investigate its potential therapeutic applications, such as its ability to inhibit the activity of enzymes involved in the biosynthesis of steroids and other hormones. Finally, further research could be conducted on its potential effects on the body, such as its ability to inhibit the activity of acetylcholinesterase and its potential to increase levels of acetylcholine in the body.
Synthesis Methods
6,7,8-Trifluoro-4-oxo-4H-1-benzopyran-3-carboxylic acid ethyl ester is synthesized using a multi-step synthesis process. The first step involves the reaction of 4-chloro-1-benzopyran-3-carboxylic acid with ethyl chloroformate in the presence of pyridine to form the ethyl ester of the acid. The second step involves the reaction of the ethyl ester with trifluoroacetic anhydride to form the trifluoroacetyl ester of the acid. Finally, the trifluoroacetyl ester is hydrolyzed with aqueous sodium hydroxide to form the desired product, this compound.
properties
IUPAC Name |
ethyl 6,7,8-trifluoro-4-oxochromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3O4/c1-2-18-12(17)6-4-19-11-5(10(6)16)3-7(13)8(14)9(11)15/h3-4H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFRHZRBBZUSABE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=COC2=C(C(=C(C=C2C1=O)F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![t-Butyl N-[(4R)-3,3-dimethylpiperidin-4-yl]carbamate](/img/structure/B6353301.png)
![2-{(E)-[(4-Bromophenyl)imino]methyl}-6-methoxyphenol; >90%](/img/structure/B6353304.png)








![4-(2-Methoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6353363.png)